REACTION_SMILES
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[C:18].[CH3:16][OH:17].[NH2:1][c:2]1[c:3]([N+:13]([O-:14])=[O:15])[cH:4][c:5]([O:11][CH3:12])[c:6]([C:7](=[O:8])[NH2:9])[cH:10]1.[Pd:19]>>[NH2:1][c:2]1[c:3]([NH2:13])[cH:4][c:5]([O:11][CH3:12])[c:6]([C:7](=[O:8])[NH2:9])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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COc1cc([N+](=O)[O-])c(N)cc1C(N)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc([N+](=O)[O-])c(N)cc1C(N)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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COc1cc(N)c(N)cc1C(N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |